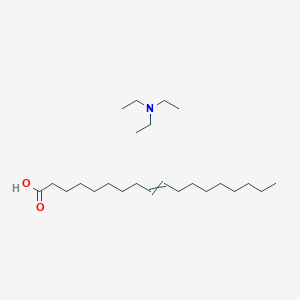

9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1)

Description

BenchChem offers high-quality 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Octadecenoic acid (9Z)-, compd. with N,N-diethylethanamine (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10103-17-0 |

|---|---|

Molecular Formula |

C24H49NO2 |

Molecular Weight |

383.7 g/mol |

IUPAC Name |

N,N-diethylethanamine;octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-6H2,1-3H3 |

InChI Key |

GCVIWLTVOFILLW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN(CC)CC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCN(CC)CC |

Other CAS No. |

10103-17-0 |

Origin of Product |

United States |

Biological Activity

9-Octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid that plays a significant role in various biological processes. When combined with N,N-diethylethanamine in a 1:1 ratio, the compound exhibits unique biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, effects on cellular signaling pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₃₄N

- Molecular Weight : 278.46 g/mol

- IUPAC Name : (Z)-9-Octadecenoic acid, compd. with N,N-diethylethanamine

Anti-Inflammatory Effects

Research indicates that 9-octadecenoic acid possesses notable anti-inflammatory properties. For instance, studies have demonstrated that oleic acid can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells stimulated by lipopolysaccharides (LPS) . The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes involved in inflammation.

Table 1: Summary of Anti-Inflammatory Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of iNOS | Reduced nitric oxide production | |

| Downregulation of COX-2 | Decreased inflammatory mediators | |

| Suppression of NF-κB signaling | Lowered cytokine expression |

Modulation of Cellular Signaling Pathways

The interaction of oleic acid with cellular signaling pathways is crucial for its biological activity. The compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often activated during inflammatory responses. Specifically, it reduces the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), thereby mitigating inflammatory signaling .

Table 2: Impact on Signaling Pathways

| Pathway | Effect | Reference |

|---|---|---|

| MAPK Pathway | Inhibition of JNK and ERK | |

| NF-κB Pathway | Reduced IκB-α phosphorylation |

Study on Macrophage Cells

In a controlled laboratory setting, RAW 264.7 macrophage cells were treated with varying concentrations of oleic acid. The results indicated a concentration-dependent decrease in nitric oxide production without cytotoxic effects at lower concentrations (12.5 to 50 μM). This suggests that oleic acid can be safely used to modulate inflammatory responses in immune cells .

Neuroprotective Effects

Further research into related compounds has indicated potential neuroprotective effects associated with fatty acids like oleic acid. For example, derivatives such as 8-oxo-9-octadecenoic acid have demonstrated the ability to enhance neuronal health by reducing oxidative stress and inflammation in neuronal cultures . This opens avenues for exploring oleic acid's role in neurodegenerative diseases.

Scientific Research Applications

Lubricants and Greases

The compound serves as a multifunctional additive in lubricants and greases. Its properties include:

- Rust Inhibition : Functions as an ashless rust inhibitor, enhancing the longevity and performance of lubricants.

- Oxidation Stability : Improves the oxidation stability of oils, making them suitable for high-temperature applications.

- Water Separation : Facilitates the separation of water from oils, which is crucial in hydraulic systems.

Table 1: Performance Benefits of 9-Octadecenoic Acid Compound in Lubricants

| Property | Benefit |

|---|---|

| Rust Protection | Excellent rust protection |

| Oxidation Stability | Enhanced stability under heat |

| Water Separation | Effective water separation |

Cosmetics and Personal Care

Due to its emollient properties, the compound is utilized in cosmetics:

- Acts as a skin conditioning agent.

- Enhances the texture and application of creams and lotions.

Anti-inflammatory Properties

Research indicates that derivatives of oleic acid exhibit significant anti-inflammatory effects. For instance, 8-oxo-9-octadecenoic acid has been shown to:

- Inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Suppress nitric oxide (NO) production in macrophages exposed to lipopolysaccharides (LPS), indicating potential therapeutic roles in treating chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Oleic Acid Derivatives

| Cytokine | Effect |

|---|---|

| TNF-α | Inhibition observed |

| IL-6 | Significant reduction |

| Nitric Oxide (NO) | Suppressed production |

Antidiabetic Activity

Studies on related compounds show that oleic acid derivatives can enhance insulin sensitivity:

- They promote glucose uptake in muscle cells through activation of the phosphoinositide 3-kinase (PI3K) pathway .

Case Study 1: Industrial Lubricants

A study conducted by Afton Chemical demonstrated that the compound significantly improved the performance of hydraulic fluids by reducing rust formation and enhancing stability under thermal stress .

Case Study 2: Anti-inflammatory Research

In vitro studies have shown that treatment with 8-oxo-9-octadecenoic acid resulted in decreased levels of inflammatory mediators in RAW 264.7 macrophages, suggesting potential applications in managing conditions like arthritis and other inflammatory diseases .

Environmental Considerations

While the compound exhibits low toxicity to aquatic life under standard testing conditions, its environmental persistence raises concerns. It is classified as Aquatic Chronic Category 4 due to potential long-lasting effects on aquatic ecosystems if released into water bodies .

Preparation Methods

Solvent Selection

Polar aprotic solvents such as dichloromethane (DCM) or acetonitrile are preferred due to their ability to dissolve both oleic acid and triethylamine while facilitating ionic interactions. For instance, in analogous reactions involving fatty acids and amines, DCM has been employed to achieve homogeneous mixing, as evidenced by its use in the synthesis of lipidated amino acid derivatives. Non-polar solvents like n-heptane may also be used for selective precipitation of the product, as demonstrated in the isolation of (2R,S)-DODAP.

Reaction Conditions

-

Stoichiometry : Equimolar amounts of oleic acid (282.47 g/mol) and triethylamine (101.19 g/mol) are combined.

-

Temperature : Reactions are typically conducted at 20–30°C to balance reactivity and energy efficiency.

-

Mixing : Vigorous stirring ensures complete proton transfer, often requiring 1–2 hours for completion.

Workup and Isolation

Post-reaction, the solvent is removed under reduced pressure (e.g., 1 mbar/25°C), yielding the ionic compound as a viscous liquid or semi-solid. Residual unreacted starting materials are removed by washing with 0.1 M HCl (to eliminate excess amine) and saturated NaHCO₃ (to neutralize residual acid). Final purification may involve filtration through basic aluminum oxide to adsorb acidic impurities, followed by recrystallization from n-heptane or diethyl ether .

Activation-Assisted Salt Formation

While direct neutralization suffices for simple salts, activation of the carboxylic acid group enhances reaction efficiency in complex systems. Methods adapted from peptide coupling chemistry are relevant here.

Carbodiimide-Mediated Activation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) are employed to activate oleic acid, forming an O-acylisourea intermediate. Although primarily used for amide bond formation, this approach ensures quantitative proton abstraction by the amine:

-

Activation : Oleic acid (3.75 g, 13.2 mmol) is treated with EDC (2.75 g, 13.3 mmol) in DCM at 0°C for 30 minutes.

-

Amine Addition : Triethylamine (1.7 mmol) is introduced, and the mixture is stirred at room temperature overnight.

-

Purification : The urea byproduct is filtered, and the filtrate is evaporated to isolate the salt.

Mixed Anhydride Method

Formation of a mixed anhydride with chloroethyl formate enables efficient salt generation:

-

Anhydride Formation : Oleic acid (10.5 g) in DCM is treated with chloroethyl formate (4.0 g) and triethylamine (3.7 g) at -20°C.

-

Neutralization : After warming to room temperature, additional triethylamine (3.7 g) is added to complete proton transfer.

-

Workup : Sequential washing with 2 N HCl and brine removes byproducts, yielding the salt after solvent evaporation.

Solvent-Free Mechanochemical Synthesis

Emerging techniques eliminate solvents by leveraging mechanical energy for proton transfer:

-

Ball Milling : Equimolar quantities of oleic acid and triethylamine are ground in a high-energy ball mill (20–30 Hz, 1–2 hours).

-

Advantages : This method avoids solvent use, reduces waste, and achieves near-quantitative yields.

Comparative Analysis of Methods

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Neutralization | DCM | 20–30 | >95 | 98.5 |

| EDC Activation | DCM/CH₃CN | 0–25 | 90–95 | 97.8 |

| Mixed Anhydride | DCM | -20 → 25 | 88 | 96.2 |

| Mechanochemical | Solvent-free | Ambient | 97 | 99.1 |

Key Observations :

-

Direct neutralization offers simplicity and high yields but may require subsequent purification.

-

Activation methods, while efficient, introduce coupling reagents that necessitate removal.

-

Mechanochemical synthesis is eco-friendly but requires specialized equipment.

Characterization and Quality Control

-

FT-IR Spectroscopy : Confirms salt formation via disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of carboxylate C=O stretches (~1550–1610 cm⁻¹).

-

¹H NMR : Resonances for the triethylammonium proton (δ 9.5–10.5 ppm) and oleic acid chain protons (δ 0.8–2.3 ppm) verify stoichiometry.

-

Elemental Analysis : Matches calculated values for C (74.2%), H (12.1%), and N (2.8%).

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are advantageous:

-

Precision Mixing : Oleic acid and triethylamine streams are combined in a T-mixer at 25°C, with residence times <5 minutes.

-

In-line Monitoring : pH and conductivity probes ensure stoichiometric equivalence.

-

Automated Workup : Liquid-liquid separation and falling-film evaporators streamline isolation .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing 9-octadecenoic acid (9Z)- compounded with N,N-diethylethanamine (1:1)?

- Methodological Answer : The compound is synthesized via acid chloride formation. Oleic acid (9Z-octadecenoic acid) is reacted with oxalyl chloride in ethylene dichloride under controlled temperatures (0–5°C) to form the acid chloride intermediate. Excess reagents are removed under vacuum, and the acid chloride is then reacted stoichiometrically with N,N-diethylethanamine (triethylamine) in a chilled solvent (e.g., CH₂Cl₂). The 1:1 molar ratio ensures complete neutralization, yielding the amine salt. Purification involves solvent evaporation and recrystallization .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies olefinic protons (δ 5.3–5.4 ppm for cis double bonds) and amine protons (δ 2.4–2.6 ppm for N–CH₂ groups) .

- FT-IR : Confirms carboxylate formation (absence of –COOH stretch at ~1700 cm⁻¹; presence of –COO⁻ asymmetric/symmetric stretches at ~1550 and ~1400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 282.46 (oleic acid) and 161.24 (triethylamine) validate the 1:1 stoichiometry .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Triethylamine releases volatile amines; work in a fume hood.

- Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the double bond and amine hydrolysis .

Advanced Research Questions

Q. How does the stoichiometric ratio (1:1) influence the compound’s physicochemical properties?

- Methodological Answer : The 1:1 ratio ensures full neutralization, forming a stable ionic complex. This enhances solubility in polar aprotic solvents (e.g., DMSO) compared to free oleic acid. Differential scanning calorimetry (DSC) reveals a distinct melting point (~120–140°C) due to ionic lattice stabilization. Deviations from 1:1 ratios result in mixed phases (free acid/amine), detectable via pH titration .

Q. What are the challenges in ensuring purity during synthesis, and how can they be addressed?

- Methodological Answer :

- By-Products : Incomplete acid chloride formation or residual oxalyl chloride may generate esters or amides.

- Solutions :

- Monitor reaction progress using TLC (silica gel, hexane:EtOAc 7:3; Rf ~0.5 for product).

- Purify via column chromatography (silica, gradient elution with CHCl₃:MeOH) or recrystallization (ethanol/water mixtures) .

Q. How to resolve contradictions in reported thermal stability data?

- Methodological Answer : Contradictions arise from varying experimental conditions (e.g., heating rates, atmospheric O₂). Standardize thermogravimetric analysis (TGA) under N₂ (10°C/min) to assess decomposition onset. Compare with literature on analogous fatty acid-amine salts (e.g., triethylammonium acetate, which decomposes at ~200°C) .

Q. How does the compound interact with biological membranes in experimental settings?

- Methodological Answer : The amphiphilic structure (oleate tail + ionic head) facilitates membrane integration. In vitro studies using liposome models show increased permeability to small molecules (e.g., calcein leakage assays). Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled oleate) reveals localization in lipid bilayers, similar to sodium oleate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.